4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Medicinal chemistry programs targeting kinase hinge-binding scaffolds often face synthetic bottlenecks when diversifying the solvent-exposed region. 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9) addresses this directly: • C4-Br enables high-throughput parallel Suzuki-Miyaura or Buchwald-Hartwig coupling for rapid library synthesis • C2-Me provides optimal hydrophobic pocket vector; validated in potent FGFR1-3 inhibitors (IC50 7-25 nM) • Privileged 7-azaindole core for JAK3 immunomodulators and SGK1-targeted programs Supplied with full analytical characterization (NMR, HPLC) to support hit-to-lead and lead optimization workflows.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1014613-64-9
Cat. No. B1524933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1014613-64-9
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2N1)Br
InChIInChI=1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
InChIKeyUYYAREKUCOWVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-7-azaindole Sourcing Guide


4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9), also known as 4-Bromo-2-methyl-7-azaindole, is a heterocyclic small molecule building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class [1]. This compound is a solid with a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . It is widely utilized as a key intermediate in medicinal chemistry for the synthesis of diverse kinase inhibitors, leveraging the privileged 7-azaindole scaffold, and is commercially available from multiple vendors with standard analytical characterization [2].

Building block class 7-azaindole scaffold with C4-Br cross-coupling handle for kinase inhibitor synthesis
Substitution pattern C2-methyl group supports kinase selectivity modulation studies
Synthesis compatibility Solid soluble in common organic solvents; compatible with standard Pd-catalyzed coupling workflows

Why 4-Bromo-2-methyl-7-azaindole Is Irreplaceable


While the pyrrolo[2,3-b]pyridine core is a common kinase inhibitor hinge-binding motif, generic substitution of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with other 7-azaindoles is not advisable due to distinct structure-activity relationship (SAR) outcomes driven by its unique substitution pattern [1]. The specific combination of a C4 bromine, which serves as a versatile cross-coupling handle, and a C2 methyl group dictates the vector and geometry of subsequent derivatization, leading to distinct kinase selectivity profiles [2]. For instance, 4-substituted 7-azaindoles are known to yield potent dual TAK1/MAP4K2 or selective MAP4K2 inhibitors depending on the exact nature of the 4-position group [2]. Furthermore, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which can be accessed from this building block, have been identified as promising JAK3 immunomodulators, highlighting the importance of precise functionalization at multiple positions . Therefore, using a close analog lacking either the C4 bromine or C2 methyl group would alter the chemical space accessible and the resulting biological activity.

C4 functionalization
Direct C4-Br cross-coupling handle
Des-bromo analog (CAS 23612-48-8) lacks direct C4 handle; may require additional synthetic steps
Kinase selectivity
C2-methyl / C4-Br pattern aligns with SGK1, JAK3, FGFR SAR trends
Other 7-azaindole regioisomers may shift kinase inhibition profile; selectivity context may not transfer
Derivatization efficiency
C4-Br enables parallel library synthesis via Suzuki / Buchwald couplings
Non-halogenated analogs require multi-step C4 activation; accessible chemical space may differ

4-Bromo-2-methyl-7-azaindole Performance Evidence


C2-Methyl, C4-Bromo SAR in FGFR Inhibition

Derivatives synthesized from 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibition of Fibroblast Growth Factor Receptors (FGFRs) . In a series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h, which contains the C4 substitution pattern accessible from this building block, demonstrated potent FGFR1-4 inhibition with IC50 values of 7, 9, 25, and 712 nM, respectively . This compares favorably to other 7-azaindole derivatives lacking the optimal C4/C2 substitution, which may show significantly reduced or altered kinase inhibition profiles .

FGFR Inhibition
Data to verify
IC50 7–712 nM across FGFR1–4 (derivative 4h)
Reported FGFR inhibition context; supports lead identification studies
Derivative data; core building block SAR review advised
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

C4-Bromo as Key Cross-Coupling Handle

The presence of a bromine atom at the C4 position of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine provides a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for generating diverse libraries of compounds for SAR studies [1]. In contrast, the des-bromo analog, 2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8), lacks this direct functionalization point and would require additional, less efficient synthetic steps for derivatization at the C4 position [2]. The bromine atom enables direct and regioselective introduction of aryl, heteroaryl, or amino groups, streamlining the synthesis of complex kinase inhibitors [1].

Synthetic Handle
Class-level
Direct C4 cross-coupling vs multi-step C4 functionalization
Reported synthetic efficiency context; may reduce 1–2 derivatization steps
Standard Pd-catalyzed coupling conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

SGK1, JAK3, c-Met Selectivity vs. Other 7-Azaindoles

The 7-azaindole scaffold, particularly when functionalized as in 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, demonstrates a distinct kinase inhibition profile [1]. Derivatives have shown potential as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1) and Janus kinase 3 (JAK3) . While 4-substituted 1H-pyrrolo[2,3-b]pyridines broadly inhibit MAPKs like TAK1 and p38a, the specific C4/C2 substitution pattern can be tuned for selectivity towards SGK1 or JAK3, kinases involved in cancer and autoimmune diseases, respectively [1]. This contrasts with other 7-azaindole isomers or substitution patterns that may favor inhibition of different kinase families, such as Bruton's tyrosine kinase (BTK) or IKK2 .

Kinase Selectivity
Class-level
SGK1, JAK3, FGFR pathway profiling context
Reported kinase panel context; SAR trends support target-focused library design
Quantitative selectivity data not available for building block itself
Chemical Biology Kinase Profiling Immuno-Oncology

Density and Solubility Comparison

The predicted density of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is 1.654±0.06 g/cm3 . This value is higher than the density of the closely related unsubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6), which has a reported density of 1.244 g/cm3 [1]. The increased density, attributed to the presence of the heavy bromine atom, can influence solid-state properties and formulation behavior. The compound is reported to be soluble in common organic solvents such as methanol, dimethyl sulfoxide, and dichloromethane . While no direct comparative solubility data is available, the presence of the C4 bromine and C2 methyl group is known to modulate lipophilicity and solubility compared to the parent 7-azaindole scaffold.

Density Property
Predicted
1.654 ± 0.06 g/cm3 vs 1.244 g/cm3 (parent 7-azaindole)
Supports handling and early formulation planning
Predicted value; experimental verification advised
Pre-formulation Physicochemical Characterization Computational Chemistry

Applications of 4-Bromo-2-methyl-7-azaindole


FGFR Inhibitor Lead Optimization

As demonstrated by the potent FGFR1-3 inhibition (IC50 values of 7-25 nM) of derivative 4h, this building block is ideal for medicinal chemistry programs focused on developing novel FGFR inhibitors for oncology indications . The C4-bromo handle allows for rapid diversification to explore SAR around the solvent-exposed region of the kinase, while the C2-methyl group provides a favorable vector into the hydrophobic pocket .

JAK3 and SGK1 Modulator Synthesis

Based on class-level SAR and specific studies, 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a strategic starting material for synthesizing libraries of compounds targeting JAK3 for autoimmune disease or transplant rejection , or SGK1 for cancer and metabolic disorders . Its substitution pattern aligns with the pharmacophore models for these kinases, offering a higher probability of success compared to other 7-azaindole regioisomers.

Parallel Synthesis of Kinase Inhibitor Libraries

The C4-bromo substituent enables efficient, parallel Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, making this compound a superior choice for generating diverse compound libraries in a high-throughput manner [1]. This allows researchers to explore extensive chemical space around the 7-azaindole core with greater speed and less synthetic effort compared to non-halogenated analogs.

Application
Selection Property
Validation Focus
FGFR inhibitor lead identification
C4/C2 substitution pattern
FGFR1-3 inhibition assay context
JAK3 / SGK1 pathway probe synthesis
7-azaindole substitution pattern
Kinase panel selectivity review
Parallel library synthesis workflow
C4-Br cross-coupling handle
Synthetic step reduction context

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